

BKI-1369 discovery and development

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Compound of Interest

Compound Name: **BKI-1369**
Cat. No.: **B10824509**

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BKI-1369: A Technical Guide to its Discovery and Development

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, detailing the discovery, mechanism of action, and preclinical development of the bumped kinase inhibitor, **BKI-1369**.

Discovery and Rationale

BKI-1369 is a small-molecule compound belonging to the class of "bumped kinase inhibitors" (BKIs). Its development was part of a targeted drug discovery program aimed at exploiting a unique structural feature of Calcium-Dependent Protein Kinase 1 (CDPK1) in apicomplexan parasites. These parasites, including *Cryptosporidium* and *Cystoisospora*, are responsible for significant diarrheal diseases in humans and animals.

The rationale for targeting CDPK1 is its essential role in the parasite's life cycle and its absence in mammalian hosts, offering a pathway for selective toxicity^{[1][2]}. Apicomplexan CDPK1 possesses a small glycine residue at the "gatekeeper" position of its ATP-binding site. This creates a hydrophobic pocket that is accessible to inhibitors with a bulky "bump." In contrast, the corresponding kinase in mammals has a larger gatekeeper residue, which sterically hinders the binding of these bumped inhibitors, thereby conferring selectivity^[3].

BKI-1369 was developed as a second-generation compound, aiming to improve upon the safety profile of earlier BKIs like BKI-1294. A primary challenge was the off-target inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium channel, which is linked to potentially fatal cardiac arrhythmias. **BKI-1369**, which incorporates a quinoline group in place

of a naphthalene moiety, was prioritized for further development based on initial screenings that suggested a moderately improved hERG safety profile over its predecessors[3].

Mechanism of Action

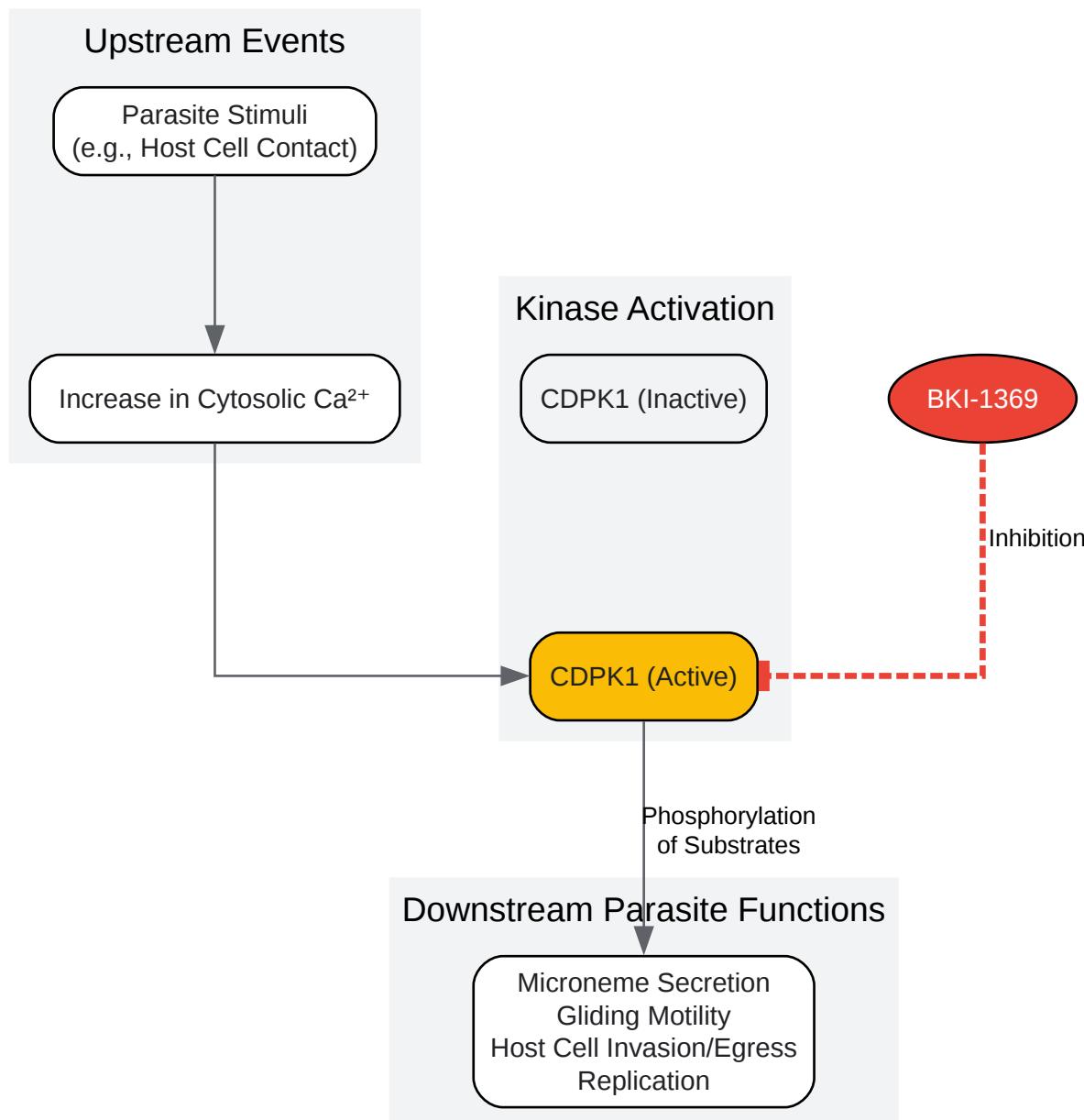
BKI-1369 functions as an ATP-competitive inhibitor of CDPK1[1]. An increase in intracellular calcium within the parasite activates CDPK1, which then phosphorylates downstream substrate proteins. This signaling cascade is critical for several processes essential for parasite survival and propagation:

- Microneme Secretion: Release of adhesive proteins required for host cell attachment and invasion.
- Motility: Powers the parasite's unique gliding motility.
- Invasion and Egress: Mediates the entry into and exit from host cells.
- Replication: Plays a role in the proliferation of the parasite within the host cell.

By binding to the ATP pocket of CDPK1, **BKI-1369** blocks these vital functions, effectively halting the parasitic life cycle.

Visualized Signaling Pathway

The following diagram illustrates the CDPK1 signaling pathway and the point of inhibition by **BKI-1369**.



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BKI-1369 inhibits the calcium-dependent activation of CDPK1.

Quantitative Data Summary

Table 1: In Vitro Efficacy Data

Parasite Species	Assay Type	Host Cell Line	IC50 Value	IC95 Value	Source
Cystoisospora suis	Merozoite Proliferation Assay	IPEC-1	40 nM	200 nM	
Cryptosporidium parvum	Parasite Growth Inhibition	HCT-8	~37 nM	Not Available	

Table 2: In Vivo Efficacy and Dosing

Parasite Species	Animal Model	Dosing Regimen	Primary Efficacy Endpoints	Source
Cystoisospora suis	Suckling Piglets	10 mg/kg, PO, BID for 5 days	Effective suppression of oocyst excretion and diarrhea; improved weight gain.	
Cystoisospora suis	Suckling Piglets	20 mg/kg, PO, two doses (2 & 4 dpi)	Complete suppression of oocyst excretion.	
Cryptosporidium hominis	Gnotobiotic Piglets	10 mg/kg, PO, BID for 5 days	Significant reduction in oocyst excretion, mucosal colonization, and diarrhea.	
Cryptosporidium parvum	Neonatal Mice	10 mg/kg, PO, single dose	70% reduction in parasite burden.	

Table 3: Pharmacokinetic Profile

Animal Model	Dosing Regimen	Key PK Parameter	Observation	Source
Piglets (<i>C. suis</i>)	10 mg/kg, BID x 5 days	Plasma Concentration	Reached 11.7 μ M during treatment, indicating drug accumulation.	
Piglets (<i>C. hominis</i>)	10 mg/kg, BID	Plasma Concentration	Increased to 10 μ M after the 9th dose; slow elimination observed.	
Mice (<i>C. parvum</i>)	10 mg/kg, single dose	Unbound Cmax	0.3 μ M. Low systemic levels with high efficacy suggest gastrointestinal exposure is key.	

Table 4: Safety & Toxicology

Target / Assay	Method	IC50 Value	Implication	Source
hERG Channel	Thallium Flux Assay	10 μ M	Initial, less sensitive assay suggested moderate risk.	
hERG Channel	QPatch (Electrophysiology)	0.97 - 1.52 μ M	More accurate testing revealed potent inhibition, precluding development for human use.	
Cardiovascular Effects	In vivo Dog Model	N/A	Significant, dose-dependent increases in QTc interval observed at plasma concentrations around 1.7 μ M.	

Experimental Protocols

Synthesis of **BKI-1369**

The synthesis of **BKI-1369** and its metabolites has been described previously (Johnson et al., 2012; Vidadala et al., 2016). For research purposes, the compound was synthesized by commercial vendors to >98% purity, which was verified by HPLC and NMR. For in vivo administration, **BKI-1369** powder is typically dissolved in a vehicle consisting of 3% Tween 80, 7% ethanol, and 90% normal saline.

In Vitro Efficacy Testing: *C. suis* Merozoite Proliferation

This protocol is used to determine the inhibitory concentration of **BKI-1369** on parasite replication in vitro.

- Cell Seeding: Seed IPEC-1 (intestinal porcine epithelial cells) in 48-well plates and grow to confluence.

- Parasite Preparation: Prepare infectious *C. suis* sporozoites by excysting oocysts.
- Infection: Infect the confluent IPEC-1 monolayers with a defined ratio of sporozoites to host cells.
- Drug Application: Immediately following infection, replace the medium with fresh culture medium containing serial dilutions of **BKI-1369**. Include a vehicle-only (DMSO) control.
- Incubation: Incubate the plates for 5 days at 37°C and 5% CO₂ to allow for parasite development into the merozoite stage.
- Quantification: Collect supernatants and quantify the number of free merozoites using a hemocytometer or an automated cell counter.
- Analysis: Calculate the percent inhibition relative to the vehicle control for each concentration and determine the IC₅₀ and IC₉₅ values using non-linear regression analysis.

In Vivo Efficacy Model: Gnotobiotic Piglet Model of Cryptosporidiosis

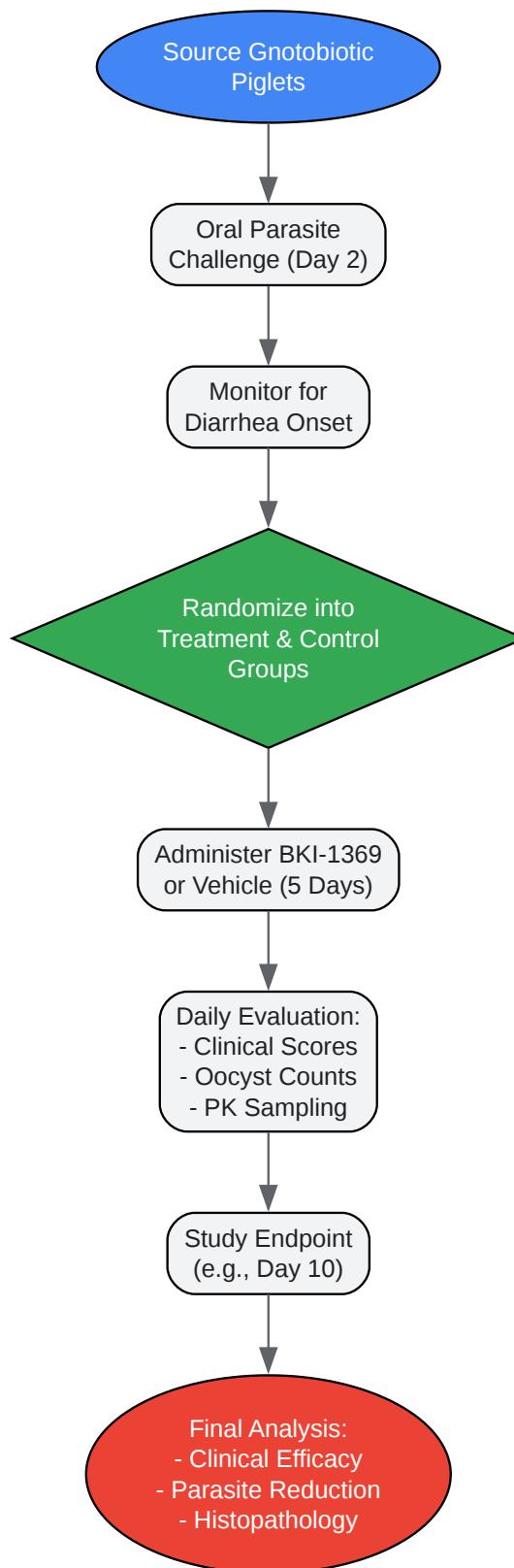
This animal model is used to evaluate the therapeutic efficacy of compounds against *Cryptosporidium hominis*, which primarily infects humans.

- Animal Husbandry: Derive gnotobiotic piglets by caesarean section and maintain them in sterile isolator units to prevent extraneous infections. Provide sterile nutrition.
- Infection: At two days of age, orally challenge the piglets with 1×10⁶ to 5×10⁶ *C. hominis* oocysts.
- Treatment Initiation: Begin treatment at the first sign of diarrhea (typically 3 days post-infection). Randomly assign piglets to a treatment group (e.g., 10 mg/kg **BKI-1369**) or a vehicle control group.
- Drug Administration: Administer the compound or vehicle orally twice daily for a period of 5 days.
- Daily Monitoring:

- Clinical Assessment: Record daily body weights and score fecal consistency to assess diarrhea severity.
- Parasitological Assessment: Collect fecal samples daily and quantify oocyst shedding per gram of feces using immunofluorescence microscopy or qPCR.
- Pharmacokinetic Sampling: Collect blood samples at predetermined time points to analyze plasma drug concentrations via LC-MS/MS.
- Necropsy: At the study endpoint, euthanize piglets and collect intestinal tissue sections for histopathological analysis of parasite burden and mucosal lesions.

Experimental Workflow Visualization

The following diagram outlines the logical flow of an in vivo efficacy study.



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Logical workflow for in vivo evaluation of **BKI-1369**.

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